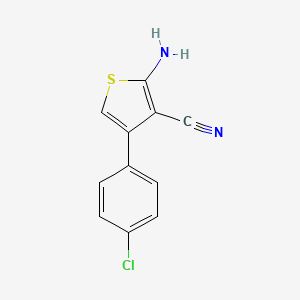

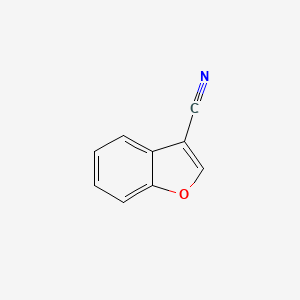

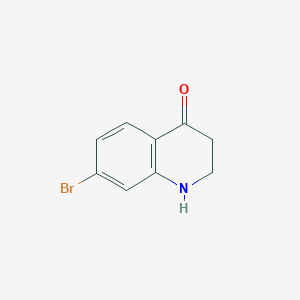

4,6-Dimethyl-1H-benzimidazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4,6-Dimethyl-1H-benzimidazol-2-amine” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been extensively explored for their pharmacological properties and are potent inhibitors of various enzymes involved in a wide range of therapeutic uses .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The first benzimidazole was prepared in 1872 by Hoebrecker, who obtained 2,5 (or 2,6)-dimethylbenzimidazole by the reduction of 2-nitro-4-methylacetanilide .Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The numbering system according to the IUPAC is depicted in Figure 1 .Chemical Reactions Analysis

Benzimidazole compounds have been found to be efficient over a large range of polymers and small molecule derivatives . They are commercially available, soluble in established processing solvents, and generally considered to be air stable .Physical And Chemical Properties Analysis

Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . They are highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Hematology Stains

2-Amino-5,7-dimethylbenzimidazole: is utilized in hematology for staining blood smears. It serves as a component in certain stains that are used to differentiate and identify blood cell types, which is crucial for diagnosing various blood disorders .

Pharmacological Profile

This compound is part of the benzimidazole class, which has a wide range of pharmacological applications. It’s structurally similar to nucleotides, allowing it to interact with biopolymers in living systems. Benzimidazoles, including 2-Amino-5,7-dimethylbenzimidazole , have been explored for their antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties. They are also used in treating cardiovascular diseases, neurological disorders, endocrinological issues, ophthalmological conditions, and more .

Anti-inflammatory Properties

Research has indicated that derivatives of benzimidazole, which would include 2-Amino-5,7-dimethylbenzimidazole , can exhibit anti-inflammatory properties. These compounds have been compared favorably to other anti-inflammatory drugs, suggesting potential for development into new medications .

Analgesic Effects

Benzimidazole derivatives have been shown to possess analgesic properties, providing pain relief in various conditions. This makes 2-Amino-5,7-dimethylbenzimidazole a candidate for further research into pain management solutions .

Antipyretic Uses

The antipyretic effects of benzimidazole compounds mean they can reduce fever. This application is particularly relevant in the development of treatments for conditions that cause elevated body temperatures .

Enzyme Inhibition

2-Amino-5,7-dimethylbenzimidazole: has been identified as a potent inhibitor of various enzymes. This is significant in therapeutic uses where enzyme activity needs to be controlled or modulated to treat diseases .

Vitamin B12 Activity

Historically, benzimidazole derivatives have been found to have vitamin B12-like activity. This suggests that 2-Amino-5,7-dimethylbenzimidazole could play a role in synthesizing analogs that mimic or enhance the activity of vitamin B12, which is vital for maintaining healthy nerve cells and red blood cells .

Stability and Bioavailability in Drug Development

The benzimidazole class is known for its increased stability and bioavailability, which are desirable properties in drug development. This means that 2-Amino-5,7-dimethylbenzimidazole could be used to create more effective and stable pharmaceuticals .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-5,7-dimethylbenzimidazole, also known as 4,6-Dimethyl-1H-benzimidazol-2-amine, is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known that the compound interacts with its target enzyme, leading to changes in the enzyme’s activity . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Biochemical Pathways

The compound affects the biochemical pathway involving the synthesis of alpha-ribazole-5’-phosphate This pathway is crucial for the functioning of various biological processes

Pharmacokinetics

Benzimidazoles, in general, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazoles have been found to exhibit a wide range of biological activities including antibacterial, antifungal, analgesic, and cardiovascular in addition to anticancer activities .

Action Environment

It is known that benzimidazoles are stable compounds and their action can be influenced by various factors such as ph, temperature, and the presence of other compounds .

Zukünftige Richtungen

Benzimidazole compounds have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This has led to the production of many commercially available anticancer drugs based on the benzimidazole skeleton . Therefore, there is a great interest in the development of new drugs based on the benzimidazole moiety .

Eigenschaften

IUPAC Name |

4,6-dimethyl-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)11-9(10)12-8/h3-4H,1-2H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBRJYQGDNOFEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

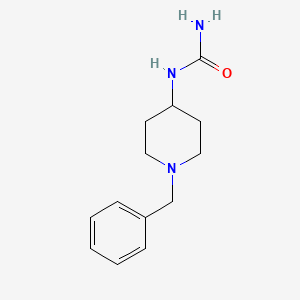

CC1=CC(=C2C(=C1)NC(=N2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597423 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethyl-1H-benzimidazol-2-amine | |

CAS RN |

67469-39-0 |

Source

|

| Record name | 4,6-Dimethyl-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL](/img/structure/B1286424.png)

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)